molecular formula C16H13FO3 B3042074 2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane CAS No. 497181-18-7

2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane

Cat. No.: B3042074
CAS No.: 497181-18-7
M. Wt: 272.27 g/mol
InChI Key: UNNQMMDGVRPAJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxiranes, also known as epoxides, are cyclic ethers with a three-atom ring. This ring approximates an equilateral triangle, which makes it strained, and hence highly reactive, more so than other ethers. They are produced on a large scale for many applications. In general, low molecular weight epoxides are colorless and nonpolar, and often volatile .


Synthesis Analysis

Epoxides are typically produced by oxidation of alkenes. The most important epoxide in terms of industrial scale is ethylene oxide, which is produced by oxidation of ethylene over a silver catalyst .


Molecular Structure Analysis

The molecular structure of an oxirane consists of a three-membered ring containing two carbon atoms and one oxygen atom. The bond angles are approximately 60 degrees, which is significantly less than the tetrahedral angle of 109.5 degrees. This results in ring strain and instability, making oxiranes more reactive than typical ethers .


Chemical Reactions Analysis

Epoxides are highly reactive and participate in various types of reactions, including ring-opening reactions, rearrangements, and reactions with nucleophiles. The high ring strain of epoxides makes them prone to ring-opening under both acidic and basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a specific oxirane would depend on its exact structure. In general, oxiranes are polar due to the presence of an ether group, and they may have additional functional groups that could affect their properties .

Safety and Hazards

Many oxiranes are irritants and can cause burns. They may also be harmful if inhaled, ingested, or come into contact with the skin. Some oxiranes are also flammable .

Future Directions

The future directions for research on a specific oxirane would depend on its potential applications. Oxiranes are important in the production of various polymers, including epoxy resins, and research in this area is ongoing .

Properties

IUPAC Name

(4-fluorophenyl)-[3-(4-methoxyphenyl)oxiran-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO3/c1-19-13-8-4-11(5-9-13)15-16(20-15)14(18)10-2-6-12(17)7-3-10/h2-9,15-16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNQMMDGVRPAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(O2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane
Reactant of Route 2
Reactant of Route 2
2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane
Reactant of Route 3
Reactant of Route 3
2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane
Reactant of Route 4
2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane
Reactant of Route 5
2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane
Reactant of Route 6
Reactant of Route 6
2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.